Methyl 1H-imidazol-1-ylacetate
Overview
Description
“Methyl 1H-imidazol-1-ylacetate” is a versatile chemical compound used in scientific research. It has a molecular formula of C6H8N2O2 . Its unique properties make it ideal for various applications such as drug synthesis, catalysis, and material science, contributing to advancements in diverse fields.
Synthesis Analysis
Imidazoles, including “this compound”, are key components to functional molecules that are used in a variety of everyday applications . The synthesis of imidazoles has seen recent advances, particularly in the regiocontrolled synthesis of substituted imidazoles . These methodologies are based around the functional group compatibility of the process and resultant substitution patterns around the ring .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by its molecular formula C6H8N2O2 . More detailed structural analysis would require specific experimental data or computational modeling.Scientific Research Applications
1. Biological Evaluation as NMR Probes
Methyl 1H-imidazol-1-ylacetate has been evaluated for its use in biological contexts, specifically as an extrinsic probe for intracellular and extracellular pH (pHi and pHo) and cell volume determination via 1H NMR. Its effectiveness was demonstrated in rat erythrocytes, showcasing its potential in biological and medical research (Gil et al., 1994).
2. Catalysis in Transesterification/Acylation Reactions
The compound has been identified as an efficient catalyst in transesterification reactions between esters and alcohols. It facilitates acylation of alcohols with vinyl acetate under mild conditions, indicating its utility in chemical synthesis and industrial applications (Grasa et al., 2002).
3. Role in Corrosion Inhibition
Research indicates that imidazole derivatives, including this compound, serve as effective corrosion inhibitors for metals. This makes them valuable in industrial applications where metal preservation is critical (Cruz et al., 2004).
4. Application in High-Temperature Proton-Conducting Polymer Electrolytes
It has also found application in the field of fuel cell technology. Imidazole and its derivatives are used as additives in polybenzimidazole membranes equilibrated with phosphoric acid, which is a high-temperature proton-conducting polymer electrolyte system (Schechter & Savinell, 2002).
5. Synthesis of Imidazol-1-ylacetic Acid
Additionally, the synthesis process of 1H-Imidazol-1-ylacetic acid, a related compound, involves the use of this compound, highlighting its importance in the production of other useful chemical entities (Wang Hongyong et al., 2004).
Future Directions
Properties
IUPAC Name |
methyl 2-imidazol-1-ylacetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2/c1-10-6(9)4-8-3-2-7-5-8/h2-3,5H,4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MENQOXBTQWXPJA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C=CN=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20339622 | |
Record name | Methyl 1H-imidazol-1-ylacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20339622 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25023-22-7 | |
Record name | Methyl 1H-imidazol-1-ylacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20339622 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is a key advantage of using microwave irradiation in the synthesis of Methyl 2-(1H-imidazol-1-yl)acetate as described in the research?
A1: The research highlights that utilizing microwave irradiation significantly reduces the reaction time for synthesizing Methyl 2-(1H-imidazol-1-yl)acetate. [] The reaction, when carried out in a microwave reactor with indium(III) trifluoromethanesulfonate as a catalyst, completes within 3 minutes. [] This is considerably faster than traditional synthetic methods, demonstrating the potential of microwave-assisted synthesis for improved efficiency in organic chemistry.
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